3-Amino-5-methylpyridine is an organic compound with the chemical formula C6H8N2. It is a white crystalline solid that is soluble in water and various organic solvents. The synthesis and characterization of 3-amino-5-methylpyridine have been reported in several scientific publications. For example, a study published in the journal Molecules describes a method for the synthesis of 3-amino-5-methylpyridine using a palladium-catalyzed amination reaction [].
-Amino-5-methylpyridine is a versatile building block that can be used to synthesize a variety of other molecules with potential applications in various scientific fields. Some potential applications of 3-amino-5-methylpyridine include:
3-Amino-5-methylpyridine, also known as 5-methylpyridin-3-amine, is an organic compound with the molecular formula and a molecular weight of approximately 108.14 g/mol. This compound appears as a colorless to light yellow crystalline solid and is soluble in various organic solvents, including ethanol, acetone, and dichloromethane. Its melting point typically ranges from 60 to 64 degrees Celsius . The compound features a pyridine ring substituted with an amino group at the third position and a methyl group at the fifth position, which contributes to its unique chemical properties and reactivity.
Several synthesis methods exist for 3-Amino-5-methylpyridine:
3-Amino-5-methylpyridine serves multiple purposes in various fields:
Several compounds share structural similarities with 3-Amino-5-methylpyridine. A comparison highlights their unique features:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Amino-5-methylpyridine | C6H8N2 | Substituent position differs (amino at position 2) |
| 4-Amino-5-methylpyridine | C6H8N2 | Amino group at position 4 alters reactivity |
| 3-Amino-2-methylpyridine | C6H8N2 | Methyl group at position 2 affects sterics |
| 3-Methylpyridine | C6H7N | Lacks amino group; primarily aromatic properties |
| 5-Amino-3-picoline | C6H8N2 | Similar structure but different functional applications |
These compounds exhibit variations in their chemical properties and reactivity due to the differing positions of substituents on the pyridine ring. Such differences can significantly influence their utility in chemical synthesis and biological applications .
Corrosive;Irritant